6-(3-pyridyl)-2-(1H)-quinolone
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10N2O |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
6-pyridin-3-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H10N2O/c17-14-6-4-11-8-10(3-5-13(11)16-14)12-2-1-7-15-9-12/h1-9H,(H,16,17) |
InChI Key |
NAWJUZKNHPSKDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)NC(=O)C=C3 |
Origin of Product |
United States |
Structure Activity Relationship Sar Analysis of 6 3 Pyridyl 2 1h Quinolone and Its Analogues
Influence of Pyridyl Substitution at the C-6 Position on Biological Activity
The substitution of a pyridyl group at the C-6 position of the 2-(1H)-quinolone core is a key structural feature that significantly impacts its biological activity. The presence of a fluorine atom at the C-6 position of the quinolone ring has been a monumental development in the field, leading to the widely used fluoroquinolone compounds with markedly improved antimicrobial activity. ualberta.capharmacy180.com The order of activity for substituents at this position is generally considered to be F > Cl, Br, CH3 > CN. pharmacy180.com However, some research suggests that a hydrogen at the C-6 position can be equivalent in activity to a 6-fluoro analogue, even at the enzyme level. ualberta.ca For antitumor activity, the fluorine atom at C-6 has been found to be dispensable, with a 6-unsubstituted analogue showing greater potency in some cases. chim.it
Positional Isomerism of Pyridyl Moiety and its SAR Implications (e.g., C-2, C-3, C-6, C-7, C-8 pyridyl quinolones)
The position of the pyridyl moiety on the quinolone ring system has profound implications for the compound's structure-activity relationship. While the user's query specifically mentions 6-(3-pyridyl)-2-(1H)-quinolone, the broader context of pyridyl positional isomerism provides valuable insights.
C-2 Position: Simple replacements of the C-2 hydrogen have generally been found to be disadvantageous to biological activity. pharmacy180.com However, some derivatives that incorporate a C-1, C-2 ring have demonstrated notable activity. pharmacy180.com Functionalization at the C-2 position of quinoline (B57606) is an active area of research, with methods being developed for the synthesis of C-2 aminated quinoline derivatives. rsc.org
C-3 Position: The C-3 position is a common site for modification. researchgate.net The introduction of various functional groups at this position can significantly influence biological activity. For instance, C-3 functionalization of azaarenes like quinoline is a key strategy for developing new drug candidates. rsc.org
C-6 Position: As discussed in the previous section, the C-6 position is critical. The nature of the substituent here, whether it's a pyridyl group or another moiety like fluorine, strongly dictates the compound's properties. ualberta.capharmacy180.com
C-7 Position: The C-7 position is another crucial site for substitution, directly interacting with target enzymes like DNA gyrase. ualberta.camdpi.com The introduction of a piperazine (B1678402) moiety at this position is essential for potent antibacterial activity. pharmacy180.com Other aminopyrrolidines are also well-tolerated. pharmacy180.com For antitumor activity, increasing the aromatic system at C-7 has been shown to improve efficacy. ekb.eg
Structural Modifications at Other Quinolone Ring Positions and Their Impact on Biological Profile
N-1 Substitution Patterns and Conformational Effects
The substituent at the N-1 position of the quinolone ring plays a significant role in determining the biological activity and conformational properties of the molecule. nih.govbrieflands.commdpi.comclockss.org
Optimal Substituents: Ethyl, butyl, cyclopropyl (B3062369), and difluorophenyl groups at the N-1 position have resulted in potent compounds. pharmacy180.com The cyclopropyl group, in particular, is often considered the most potent substitution for antibacterial activity. ualberta.caacs.org
Impact on Activity:
Antibacterial Activity: A cyclopropyl group at N-1 is generally superior to an ethyl group for antibacterial potency. ualberta.ca
Antitumor Activity: N-1 cyclopropyl substituted analogues are more cytotoxic than the corresponding N-ethyl analogues. nih.gov The presence of an appropriate substituent at the N-1 position is crucial for enhancing the structure–activity relationships for quinolone derivatives as potential HIV-1 integrase inhibitors. rsc.org
Hydrophobicity: Increased hydrophobicity of the N-1 substituent can lead to decreased activity due to poor solubility and impaired outer membrane penetration in bacteria. acs.org
Interactive Data Table: Impact of N-1 Substituents on Biological Activity
| N-1 Substituent | Effect on Antibacterial Activity | Effect on Antitumor Activity | Reference |
| Cyclopropyl | Generally most potent | More cytotoxic than ethyl | pharmacy180.com, ualberta.ca, nih.gov |
| Ethyl | Less potent than cyclopropyl | Less cytotoxic than cyclopropyl | pharmacy180.com, ualberta.ca, nih.gov |
| Difluorophenyl | Potent | - | pharmacy180.com |
| Large Hydrophobic | Decreased activity | - | acs.org |
C-3 Substitutions and Functionalization for Receptor Interaction
The C-3 position of the quinolone ring is a critical site for functionalization to modulate receptor interaction and biological activity. rsc.orgmdpi.comekb.egnih.govnih.govsemanticscholar.orgacs.org
Essential Carboxylic Acid: The 3-carboxylate group, along with the 4-carbonyl group, is considered essential for antibacterial activity as it is involved in binding to DNA gyrase. oup.com Modification of the C-3 carboxylic acid group generally leads to a decrease in antibacterial activity. pharmacy180.com
Bioisosteric Replacements: While the carboxylic acid is crucial, some bioisosteric replacements have shown success. For instance, replacement of the C-3 carboxylic group with an isothiazolo group has resulted in compounds with significantly greater in vitro antibacterial activity than ciprofloxacin. pharmacy180.com
Functionalization for Antitumor Activity: For developing anticancer agents, the C-3 position has been a key target for modification. researchgate.net The substitution of the quinolone carboxylate group with other pharmacophores, such as hydrazones or Mannich bases, has been a promising approach for developing novel anticancer agents. ekb.eg For example, the presence of a benzylidene group at the 3-position has been shown to be important for protective efficacy against cell viability decrease. mdpi.com
Receptor Interaction: The C-3 substituent plays a direct role in the interaction with the target enzyme-DNA complex. The acidic moiety can participate in chelating metal ions or form hydrogen bonds with the target macromolecules. ualberta.ca
Interactive Data Table: Impact of C-3 Substitutions on Biological Activity
| C-3 Substituent/Modification | Effect on Activity | Rationale | Reference |
| Carboxylic Acid | Essential for antibacterial activity | Binds to DNA gyrase | oup.com, pharmacy180.com |
| Isothiazolo Group | Increased antibacterial activity | Acts as a carboxylic acid mimic | pharmacy180.com |
| Hydrazones/Mannich Bases | Promising for anticancer activity | Introduction of new pharmacophores | ekb.eg |
| Benzylidene Group | Protective efficacy | - | mdpi.com |
C-7 Substitutions and Their Contribution to Efficacy
The substituent at the C-7 position of the quinolone ring is a major determinant of the spectrum and potency of biological activity. mdpi.comnih.govbrieflands.commdpi.comclockss.org This position is considered to be one that directly interacts with DNA gyrase. ualberta.ca
Heterocyclic Substituents: The introduction of a five- or six-membered nitrogen-containing heterocycle, most commonly a piperazine moiety, at the C-7 position is crucial for broad-spectrum antibacterial activity. ualberta.capharmacy180.com Other aminopyrrolidines are also compatible with good activity. pharmacy180.com The nature of this heterocyclic ring and its substituents significantly influences the compound's interaction with the topoisomerase-DNA complex. ekb.eg
Impact on Spectrum of Activity:
Gram-Negative Bacteria: The introduction of a piperazine ring at C-7 enhances activity against Gram-negative bacteria, including Pseudomonas aeruginosa. ekb.egmdpi.com
Gram-Positive Bacteria: Bulky substituents at C-7 can increase anti-anaerobic activity. oup.com
Antitumor Activity: Increasing the aromaticity at the C-7 position, for example with a p-hydroxyphenyl substituent, has been shown to be highly favorable for eukaryotic topoisomerase inhibition and cytotoxicity. ekb.egnih.gov
Lipophilicity and Permeability: The lipophilicity of the C-7 side chain can influence the antibacterial activity, with more lipophilic quinolones generally showing better penetration into the lipophilic cell wall of Gram-positive bacteria. mdpi.com However, the introduction of bulky substituents on the piperazine ring can sometimes reduce antibacterial activity. rsc.org
Specific Examples:
A p-hydroxyphenyl substituent at C-7 was found to be much more potent for eukaryotic enzyme and cell potency compared to p-methoxyphenyl, m-hydroxyphenyl, or unsubstituted phenyl groups. nih.gov
In contrast, a 3-pyridyl analog of a potent aminomethyl compound at C-7 was found to be inactive in a particular cytotoxicity assay. nih.gov
Interactive Data Table: Impact of C-7 Substitutions on Biological Activity
| C-7 Substituent | Effect on Activity | Rationale/Observation | Reference |
| Piperazine Moiety | Essential for broad-spectrum antibacterial activity | Interacts with DNA gyrase; enhances Gram-negative activity | pharmacy180.com, ualberta.ca, ekb.eg |
| Aminopyrrolidines | Compatible with good activity | Alternative to piperazine | pharmacy180.com |
| p-Hydroxyphenyl | Potent antitumor activity | Favorable for eukaryotic topoisomerase inhibition | nih.gov |
| Bulky Groups | Increased anti-anaerobic activity | - | oup.com |
| 3-Pyridyl | Inactive in a specific cytotoxicity assay | - | nih.gov |
Role of Other Ring Substitutions (C-5, C-8) in Modulating Activity
Substitutions at the C-5 and C-8 positions of the quinolone ring also play a significant role in modulating the biological activity, often by influencing the steric and electronic properties of the entire molecule. mdpi.comnih.govbrieflands.comclockss.org
C-5 Position:
Beneficial Substitutions: The incorporation of a group at the C-5 position has been shown to be beneficial for antibacterial activity. The general order of activity for substituents at this position is NH2 > CH3 > F, H > OH. pharmacy180.com
Antitumor Activity: An amino or methyl group at C-5 can increase cytotoxicity. nih.gov
Pharmacokinetics: A methyl or methoxy (B1213986) group at C-5 appears to be optimal for affecting the planar configuration of the molecule. oup.com
C-8 Position:
Antibacterial Spectrum: A fluoro substituent at C-8 generally confers good potency against Gram-negative pathogens, while a methoxy moiety is more active against Gram-positive bacteria. pharmacy180.com A halogen (F or Cl) at C-8 can also improve oral absorption. pharmacy180.com
Antitumor Activity: A fluoro substitution at C-8 increases cytotoxicity compared to C-8 H. nih.gov
Resistance: C-8 methoxy and halogen substituents have been shown to improve the activity of fluoroquinolones against resistant bacterial strains. nih.govasm.org
Conformational Impact: A nitro group at C-8 can cause steric repulsion with the N-1 substituent, leading to a distortion of the quinolone skeleton and increased reactivity. clockss.org
Interactive Data Table: Impact of C-5 and C-8 Substitutions on Biological Activity
| Position | Substituent | Effect on Activity | Reference |
| C-5 | NH2, CH3 | Increased antibacterial activity and cytotoxicity | pharmacy180.com, nih.gov |
| C-5 | F, H | Moderate antibacterial activity | pharmacy180.com |
| C-8 | F | Good Gram-negative activity, increased cytotoxicity | pharmacy180.com, nih.gov |
| C-8 | OCH3 | Good Gram-positive activity, improved activity against resistant strains | pharmacy180.com, nih.gov |
| C-8 | Cl | Improved oral absorption | pharmacy180.com |
| C-8 | NO2 | Distorts quinolone skeleton, increases reactivity | clockss.org |
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Quinolones
Quantitative Structure-Activity Relationship (QSAR) represents a cornerstone in modern drug design, establishing mathematical models to correlate the chemical structure of compounds with their biological activities. For quinolone derivatives, including this compound and its analogues, QSAR studies have been instrumental in elucidating the structural features essential for their various pharmacological effects, guiding the synthesis of more potent and selective agents. These computational methodologies range from two-dimensional (2D-QSAR) to more complex three-dimensional approaches (3D-QSAR), each providing unique insights into the molecule's interaction with its biological target.
2D-QSAR Approaches
Two-dimensional QSAR studies establish a relationship between biological activity and the physicochemical descriptors of the entire molecule. These descriptors can include electronic properties, hydrophobicity, and steric parameters. Multiple Linear Regression (MLR) and Genetic Function Algorithm (GFA) are common statistical methods used to develop these models. researchgate.netjournaljsrr.com
One study focused on establishing a QSAR model to predict the genotoxic potential of quinolone antibacterials. pku.edu.cnresearchgate.net The model identified the octanol-water partition coefficient (logP), adjusted for pH, and the energy of the highest occupied molecular orbital (HOMO) as key descriptors. pku.edu.cnresearchgate.net The genotoxic potentials were found to be dependent on these hydrophobic and electronic parameters, while the influence of the lowest unoccupied molecular orbital (LUMO) energy was not identified as significant. pku.edu.cn
In the context of anti-tubercular activity, QSAR studies on 8-methylquinolones and arylthioquinolines have been performed. For a series of 8-methylquinolones, models were developed using descriptors calculated through Density Functional Theory (DFT). journaljsrr.com The most robust model achieved a high squared correlation coefficient (R²) of 0.9184 and a leave-one-out cross-validation coefficient (Q² LOO) of 0.84987, indicating good predictive ability. journaljsrr.com For arylthioquinoline derivatives, a 2D-QSAR model highlighted that the density of the molecules significantly influences their anti-tubercular activity. ptbreports.org
Another investigation into the anti-tuberculosis activity of quinolones used GFA and MLRA to generate models correlating the minimum inhibitory concentration (MIC) with molecular structures. The best model demonstrated excellent statistical significance with an R² of 0.9202 and a Q² of 0.8954. researchgate.net Similarly, QSAR has been used to predict the lipophilicity (partition coefficient) of quinolone derivatives, where a model built using multiple linear regression and simulated annealing (MLR-SA) showed superior predictive power with an R² of 0.96. benthamdirect.com
Table 1: Statistical Validation of 2D-QSAR Models for Quinolone Derivatives
| Biological Activity/Property | Compound Series | Statistical Method | R² | Q² (LOO) | pred_r² | Key Descriptors | Reference |
|---|---|---|---|---|---|---|---|
| Anti-tuberculosis | 8-Methylquinolones | GA-MLRA | 0.9184 | 0.8499 | 0.7934 | DFT-derived | journaljsrr.com |
| Anti-tuberculosis | General Quinolones | GFA-MLRA | 0.9202 | 0.8954 | 0.8215 | Various | researchgate.net |
| Anti-tuberculosis | Arylthioquinolines | MLR | 0.817 | 0.729 | 0.922 | Density | ptbreports.org |
| Genotoxicity | Quinolone Antibacterials | Quantum Chemical | - | - | - | logP, HOMO Energy | pku.edu.cnresearchgate.net |
| Lipophilicity (logP) | General Quinolones | MLR-SA | 0.96 | 0.91 | 0.95 | Various | benthamdirect.com |
3D-QSAR Approaches: CoMFA and CoMSIA
Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by analyzing the steric and electrostatic fields surrounding the aligned molecules. These techniques generate 3D contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish biological activity.
CoMFA and CoMSIA have been widely applied to various classes of quinolone derivatives. In a study on quinolone carboxylic acid derivatives as HIV-1 integrase inhibitors, both CoMFA and CoMSIA models were developed. nih.gov The CoMSIA model (q² = 0.76, r² = 0.99) showed better predictive ability than the CoMFA model (q² = 0.67, r² = 0.98), providing a robust framework for designing more potent inhibitors. nih.gov
For fluoroquinolone derivatives targeting DNA gyrase, an essential enzyme for bacterial replication, 3D-QSAR models were developed to understand the structural requirements for inhibition. igmpublication.org The CoMFA and CoMSIA models both showed high statistical reliability and good predictive power, with cross-validation coefficients (q²) of 0.644 and 0.646, respectively. igmpublication.org The resulting contour maps offered valuable information for the future design of fluoroquinolone derivatives as DNA gyrase inhibitors. igmpublication.org
In the development of selective inhibitors for phosphodiesterase 4B (PDE4B), a target for inflammatory diseases, an atom-based 3D-QSAR model for quinoline analogues was created. rsc.org This model yielded excellent statistical results, with a squared correlation coefficient (r²) of 0.96 and a cross-validation coefficient (q²) of 0.91, suggesting the model is reliable for predicting PDE4B activity. rsc.org Similarly, studies on quinoline derivatives as inhibitors of P-selectin, a target for atherosclerosis, resulted in satisfactory CoMFA and CoMSIA models that helped interpret the structure-activity relationship in conjunction with molecular docking. nih.gov
A study on 4-quinolone derivatives as ligands for the benzodiazepine (B76468) site of GABA-A receptors also employed CoMFA and CoMSIA. The models showed high correlation coefficients (r² up to 0.979 for CoMFA) and were validated with an external test set, demonstrating strong predictive capability. researchgate.net
Table 2: Statistical Validation of 3D-QSAR Models for Quinolone Derivatives
| Target / Activity | Compound Series | 3D-QSAR Method | q² | r² | pred_r² | Reference |
|---|---|---|---|---|---|---|
| HIV-1 Integrase Inhibition | Quinolone Carboxylic Acids | CoMFA | 0.67 | 0.98 | - | nih.gov |
| HIV-1 Integrase Inhibition | Quinolone Carboxylic Acids | CoMSIA | 0.76 | 0.99 | - | nih.gov |
| DNA Gyrase Inhibition | Fluoroquinolones | CoMFA | 0.644 | 0.985 | 0.685 | igmpublication.org |
| DNA Gyrase Inhibition | Fluoroquinolones | CoMSIA | 0.646 | 0.983 | 0.732 | igmpublication.org |
| PDE4B Inhibition | Quinoline Analogues | Atom-based 3D-QSAR | 0.91 | 0.96 | - | rsc.org |
| P-selectin Inhibition | Quinolines | CoMFA | 0.589 | 0.863 | - | nih.gov |
| P-selectin Inhibition | Quinolines | CoMSIA | 0.636 | 0.866 | - | nih.gov |
| GABA-A Receptor Binding | 4-Quinolone Derivatives | CoMFA | 0.526 | 0.979 | 0.9848 | researchgate.net |
| GABA-A Receptor Binding | 4-Quinolone Derivatives | CoMSIA | 0.546 | 0.931 | 0.9291 | researchgate.net |
These QSAR methodologies are powerful predictive tools that significantly aid in the rational design and optimization of quinolone-based compounds. By quantifying the relationship between molecular structure and biological function, researchers can prioritize the synthesis of novel analogues, such as derivatives of this compound, with improved activity profiles for a wide range of therapeutic targets.
Molecular Mechanisms of Action of Quinolone Based Compounds
Inhibition of Type II Topoisomerase Enzymes (DNA Gyrase and Topoisomerase IV)
Quinolone compounds are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.govresearchgate.netnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. youtube.com DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. nih.gov
The inhibitory action of quinolones involves the formation of a ternary complex with the topoisomerase and DNA. nih.govresearchgate.net By binding to this complex, quinolones stabilize the transient double-strand breaks created by the enzymes, preventing the subsequent re-ligation of the DNA strands. youtube.com This leads to an accumulation of DNA breaks, which is ultimately lethal to the bacterial cell. nih.gov The formation of this drug-enzyme-DNA complex effectively converts the topoisomerases into toxic cellular poisons. researchgate.net
While the specific inhibitory activity of 6-(3-pyridyl)-2-(1H)-quinolone on these enzymes is not extensively detailed in publicly available literature, the general mechanism for the quinolone class is well-documented. The potency against DNA gyrase versus topoisomerase IV can vary among different quinolone derivatives, which often correlates with their spectrum of activity against Gram-negative and Gram-positive bacteria, respectively. nih.gov
Interference with Nucleic Acid Replication and Repair Processes
The inhibition of DNA gyrase and topoisomerase IV by quinolone compounds directly disrupts critical nucleic acid processes. The stabilization of the enzyme-DNA cleavage complex physically obstructs the progression of the replication fork, leading to a rapid halt in DNA synthesis. nih.govyoutube.com This blockage of DNA replication is a primary contributor to the bacteriostatic and bactericidal effects of quinolones. nih.gov
Furthermore, the accumulation of double-strand DNA breaks triggers the bacterial SOS response, a cellular mechanism for DNA repair. nih.gov However, when the damage is extensive, this repair system can be overwhelmed, leading to chromosomal fragmentation and cell death. nih.gov The interference with these fundamental processes highlights the potent effect of quinolone compounds on bacterial viability.
Interactions with Specific Molecular Targets (e.g., Cytochrome bc1 complex, PfNDH2, TAR RNA)
Beyond their well-characterized antibacterial effects, certain quinolone derivatives, particularly those with pyridyl substitutions, have emerged as promising antimalarial agents. Their mechanism of action in Plasmodium falciparum, the parasite responsible for the most severe form of malaria, involves different molecular targets.
Cytochrome bc1 complex: Several studies have identified the mitochondrial cytochrome bc1 complex (complex III) as a key target for the antimalarial activity of 4(1H)-quinolone derivatives. scispace.comnih.gov This complex is a crucial component of the electron transport chain, responsible for ATP synthesis. Inhibition of the cytochrome bc1 complex disrupts the parasite's energy metabolism, leading to its death. Docking studies with 2-pyridylquinolones suggest that these compounds bind to the Qi (ubiquinone reduction) site of the cytochrome b subunit of the complex. rsc.org This binding is thought to be stabilized by interactions with key amino acid residues, such as Tyr216. rsc.org
PfNDH2: Another identified target for pyridyl-quinolones in P. falciparum is the type II NADH:quinone oxidoreductase (PfNDH2). This enzyme is also involved in the parasite's respiratory chain. Some 2-pyridylquinolone analogues have been shown to exhibit a dual mechanism of action, inhibiting both the cytochrome bc1 complex and PfNDH2. This dual targeting is advantageous as it may reduce the likelihood of the development of drug resistance.
There is currently no available information to suggest that this compound or related compounds interact with the Trans-activation response element (TAR) RNA of HIV.
Elucidation of Ligand-Receptor Binding Modes and Key Interactions
The understanding of how quinolone-based compounds bind to their respective targets is crucial for rational drug design and the development of more potent and selective inhibitors.
Topoisomerase Interactions: For bacterial topoisomerases, the binding of quinolones is a cooperative process involving the drug, the enzyme, and the DNA. nih.gov The quinolone molecule intercalates into the DNA at the site of cleavage. The binding affinity and specificity are influenced by the specific conformation of a single-stranded DNA pocket induced by the enzyme and the ability of the quinolone molecules to self-associate within this pocket. nih.gov
Antimalarial Target Interactions: In the context of antimalarial activity, molecular modeling studies of 2-pyridylquinolones with a homology model of the P. falciparum cytochrome bc1 complex have provided insights into their binding mode. These studies indicate that the quinolone core binds within the Qi site, with the pyridyl substituent playing a role in the interaction. Docking studies have highlighted the importance of specific residues, such as Tyr216, in the recognition of these inhibitors. rsc.org The structure-activity relationship (SAR) of related compounds suggests that the position of the nitrogen atom in the pyridyl ring and other substitutions on the quinoline (B57606) core significantly influence their antimalarial potency.
The following table summarizes the structure-activity relationships for a series of 2-arylvinylquinolines, which share structural similarities with the compound of interest and provide insights into the determinants of antimalarial activity.
| Compound ID | R Group (at position 2) | EC50 (nM) vs. Dd2 strain | EC50 (nM) vs. 3D7 strain |
| 41 | 4-pyridyl | 33.6 ± 5.8 | - |
| 42 | 2-pyridyl | 1032.8 ± 232.9 | - |
| 50 | Pyridine (B92270) | - | - |
| 53 | Pyrimidine (B1678525) | - | - |
| 54 | Indole | - | - |
| 55 | Quinoline | - | - |
| 56 | Naphthalene | - | - |
| 57 | Cyclohexane | - | - |
| Data adapted from studies on 2-arylvinylquinolines, demonstrating the impact of the aryl substituent on antimalarial activity. |
This interactive table allows for the sorting of data to better visualize the impact of different R groups on the efficacy against different malaria strains.
Computational and Theoretical Studies on 6 3 Pyridyl 2 1h Quinolone and Quinolone Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbital Analysis, Molecular Electrostatic Potential)
Quantum chemical calculations provide a foundational understanding of the electronic structure and reactivity of molecules.
Density Functional Theory (DFT) studies are widely employed to investigate the geometric and electronic properties of quinolone derivatives. researchgate.netresearchgate.net These calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the molecular structure of quinolone derivatives, showing good agreement between calculated and experimental bond lengths and angles. researchgate.net Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, reveals details about intramolecular charge transfer and donor-acceptor interactions, which are crucial for understanding the molecule's stability and reactivity. researchgate.net
Frontier Molecular Orbital (FMO) Analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to predicting a molecule's chemical reactivity. youtube.comwikipedia.org The HOMO energy is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. ekb.eg A smaller energy gap suggests higher reactivity and lower kinetic stability, indicating a molecule that is more polarizable and prone to chemical reactions. ekb.egcu.edu.eg For many quinolone analogues, the HOMO is typically localized over the quinolone ring system, while the LUMO may be distributed across different parts of the molecule, influencing its interaction with biological targets. cu.edu.eg
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MEP surface displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack and are associated with lone pairs of electrons on atoms like oxygen and nitrogen, and regions of positive potential (blue), which are prone to nucleophilic attack, typically around hydrogen atoms. ekb.eg For substituted pyridines and quinolones, the MEP map can reveal how different substituents alter the electrostatic potential around the heterocyclic nitrogen atom, thereby influencing its reactivity, protonation susceptibility, and ability to form hydrogen bonds with biological receptors. nih.govresearchgate.net
| Computational Method | Key Parameters | Insights Provided for Quinolone Analogues |
| Density Functional Theory (DFT) | Optimized geometry, Vibrational frequencies, NBO analysis | Provides accurate molecular structures and reveals intramolecular charge transfer and stabilizing interactions. researchgate.netias.ac.in |
| Frontier Molecular Orbital (FMO) Analysis | HOMO energy, LUMO energy, HOMO-LUMO gap (ΔE) | Predicts chemical reactivity, kinetic stability, and sites for electron donation/acceptance. ekb.egcu.edu.egsapub.org |
| Molecular Electrostatic Potential (MEP) | MEP surface map (color-coded) | Identifies reactive sites for electrophilic and nucleophilic attacks and predicts intermolecular interaction patterns. ekb.egnih.gov |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns. cu.edu.egnih.gov This method is crucial in structure-based drug design for screening large libraries of compounds and prioritizing candidates for synthesis and biological testing. researchgate.net
For quinolone analogues, docking studies are frequently performed to understand their interactions with bacterial enzymes like DNA gyrase and topoisomerase IV, which are their primary targets. researchgate.netnih.gov These simulations can identify key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govrsc.org For example, docking studies have shown that the carboxyl group of many fluoroquinolones forms crucial hydrogen bonds with amino acid residues in the active site of DNA gyrase. nih.gov The C7 substituent, often a piperazine (B1678402) or similar ring, can form additional interactions that enhance binding affinity and influence the antibacterial spectrum. nih.govresearchgate.net
By comparing the docking scores and binding modes of different analogues, researchers can establish structure-activity relationships (SAR). For instance, studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have used molecular docking to predict their binding to the PI3Kα kinase, an anticancer target. mdpi.com The results help rationalize the observed biological activities and guide the design of more potent inhibitors. mdpi.comnih.gov
| Target Protein | Key Interacting Residues (Examples) | Type of Interactions Observed | Significance for Quinolone Analogues |
| Bacterial DNA Gyrase | Serine, Aspartic Acid, Arginine | Hydrogen bonding, π-π stacking, van der Waals | Understanding antibacterial mechanism and designing drugs to overcome resistance. nih.govnih.gov |
| Bacterial Topoisomerase IV | Serine, Glutamic Acid | Hydrogen bonding, hydrophobic interactions | Elucidating the dual-targeting mechanism of many fluoroquinolones. acs.org |
| PIM-1 Kinase | Lysine, Glutamic Acid, Leucine | Hydrogen bonding, hydrophobic interactions | Designing selective inhibitors for cancer therapy. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Stability Profiling
While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations are used to assess the conformational flexibility of ligands, the stability of ligand-protein complexes, and to calculate binding free energies. nih.govresearchgate.net
For quinolone derivatives, MD simulations can validate the stability of binding poses predicted by docking. By simulating the complex in a solvent environment, researchers can observe how the ligand and protein adapt to each other and confirm whether key interactions are maintained over time. rsc.orgnih.gov These simulations are essential for understanding the flexibility of the target protein's active site and the effects of ligand binding. nih.gov
Conformational analysis of the quinolone scaffold itself is also important. Six-membered rings like the core of quinolone can adopt various conformations (e.g., chair, boat). While the aromatic nature of the quinolone ring system largely constrains its planarity, substituents can have preferred conformational orientations that influence biological activity. Computational analysis can determine the lowest energy conformations of flexible side chains, providing a more realistic model for docking and SAR studies. chemrxiv.orgdalalinstitute.com
Predictive Modeling for Biological Activity and Reactivity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models are powerful tools for predicting the activity of newly designed compounds before they are synthesized, thus saving time and resources. ej-chem.orgresearchgate.net
In the context of quinolone analogues, 2D- and 3D-QSAR models have been developed to predict antibacterial activity. nih.govnih.gov These models use various molecular descriptors, which can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). researchgate.net A typical QSAR study involves:
Data Set Preparation : A series of quinolone analogues with known biological activities (e.g., MIC values) is selected.
Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound.
Model Building : Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation relating the descriptors to the biological activity. nih.gov
Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques.
A validated QSAR model can provide valuable insights into the structural features that are either beneficial or detrimental to the desired biological activity. nih.gov For example, a QSAR model for fluoroquinolone derivatives might reveal that increasing the positive charge on a specific carbon atom and decreasing the LUMO energy correlates with enhanced antibacterial activity, guiding the selection of appropriate substituents for new designs. researchgate.net
Future Directions in Research on 6 3 Pyridyl 2 1h Quinolone and Quinolone Scaffolds
Rational Design and Synthesis of Novel Derivatives with Enhanced Biological Specificity
The future of 6-(3-pyridyl)-2-(1H)-quinolone research is intrinsically linked to the principles of rational drug design. This approach leverages an understanding of the molecular interactions between a compound and its biological target to design new derivatives with improved potency and selectivity. Key strategies in this area include structure-activity relationship (SAR) studies, bioisosteric replacement, and computational modeling.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the this compound scaffold affect its biological activity is crucial. By synthesizing a library of analogs with varied substituents at different positions of the quinolone and pyridyl rings, researchers can identify key structural features responsible for its therapeutic effects. For instance, modifications at the N-1, C-3, C-4, and C-7 positions of the quinolone ring have been shown to significantly influence the biological properties of related compounds.
Bioisosteric Replacement: This strategy involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties, with the aim of enhancing the compound's biological activity or pharmacokinetic profile. For example, replacing the pyridyl group with other heteroaromatic rings could lead to derivatives with altered target-binding affinities or improved metabolic stability.
Computational Modeling: In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are invaluable tools for predicting the biological activity of novel derivatives before their synthesis. These methods can help to prioritize the synthesis of compounds with the highest predicted affinity for a specific biological target, thereby streamlining the drug discovery process.
A hypothetical study could involve the synthesis of a series of this compound derivatives with different substituents on the pyridyl ring to explore their potential as kinase inhibitors. The design of these derivatives would be guided by molecular docking studies to predict their binding affinity to the ATP-binding pocket of a target kinase.
| Compound | Modification on Pyridyl Ring | Predicted Binding Affinity (kcal/mol) | Synthetic Strategy |
|---|---|---|---|
| PQ-1 | None (Parent Compound) | -7.5 | Suzuki Coupling |
| PQ-2 | 4-methyl | -8.2 | Suzuki Coupling |
| PQ-3 | 4-chloro | -8.5 | Suzuki Coupling |
| PQ-4 | 4-methoxy | -7.9 | Suzuki Coupling |
Advanced Mechanistic Investigations at the Molecular and Sub-Cellular Levels
A comprehensive understanding of the mechanism of action of this compound and its derivatives is paramount for their development as therapeutic agents. Future research should focus on elucidating their molecular targets and the cellular pathways they modulate.
Target Identification and Validation: While preliminary studies may suggest a particular biological target, further validation is necessary. Techniques such as affinity chromatography, pull-down assays with biotinylated probes, and chemoproteomics can be employed to identify the direct binding partners of this compound within the cell. Once a target is identified, its role in the observed biological effect needs to be confirmed using techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing.
Cellular Pathway Analysis: The effect of this compound on various cellular signaling pathways should be investigated. High-throughput screening methods, such as gene expression profiling and phosphoproteomics, can provide a global view of the cellular response to the compound. This can help to uncover novel mechanisms of action and potential off-target effects. For example, investigating the impact of the compound on key cancer-related pathways like the PI3K/Akt/mTOR and MAPK/ERK pathways could reveal its potential as an anticancer agent. benthamdirect.com
Sub-cellular Localization: Determining the sub-cellular localization of this compound can provide valuable clues about its mechanism of action. Fluorescently labeling the compound or its derivatives would allow for their visualization within the cell using confocal microscopy. This could reveal whether the compound accumulates in specific organelles, such as the mitochondria or the nucleus, suggesting potential targets within these compartments.
Exploration of Polypharmacology and Multi-Targeting Approaches
The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which posits that drugs often interact with multiple targets. mdpi.com This can be advantageous for treating complex diseases like cancer, where multiple pathways are dysregulated. The quinolone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a template for developing ligands for multiple targets. mdpi.com
Designing Multi-Target Ligands: Future research could focus on intentionally designing derivatives of this compound that can modulate multiple targets simultaneously. monash.edu For example, a hybrid molecule could be created by combining the this compound scaffold with another pharmacophore known to inhibit a different target. This could lead to synergistic therapeutic effects and a reduced likelihood of developing drug resistance.
| Hybrid Strategy | Target 1 | Target 2 | Potential Therapeutic Application |
|---|---|---|---|
| Quinolone-Chalcone Hybrid | Tubulin | PI3K | Cancer |
| Quinolone-Hydroxamic Acid Hybrid | HDAC | Topoisomerase | Cancer |
| Quinolone-Triazole Hybrid | Microtubules | Kinases | Cancer |
Application of Emerging Synthetic Methodologies for Sustainable Production
The development of environmentally friendly and efficient synthetic methods is a key goal in modern chemistry. Future research on this compound and other quinolones should embrace green chemistry principles to minimize the environmental impact of their production. qeios.comsciety.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. qeios.com Applying this technology to the synthesis of this compound could make its production more efficient and less energy-intensive.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and easier scalability. nih.govscielo.br The synthesis of quinolone derivatives has been successfully demonstrated using flow reactors, and this approach could be adapted for the large-scale production of this compound. mdpi.com
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing area of green chemistry. northumbria.ac.ukacs.org Enzymes can catalyze reactions with high specificity and under mild conditions, reducing the need for harsh reagents and solvents. northumbria.ac.uk Researchers could explore the use of enzymes, such as monoamine oxidases, for the synthesis of quinolone scaffolds. northumbria.ac.ukacs.org
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical CO2, is another important aspect of sustainable synthesis. sciety.orgresearchgate.net The development of synthetic routes for this compound that utilize these green solvents would significantly reduce the environmental footprint of its production.
Q & A
Q. What are the recommended synthetic routes for 6-(3-pyridyl)-2-(1H)-quinolone, and how can intermediates be characterized?
The synthesis typically involves constructing the quinolone core followed by introducing the 3-pyridyl substituent. A common approach is halogenation of a preformed quinolone derivative (e.g., bromination at the 4-position using bromine in acetic acid), followed by cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyridyl group . Key intermediates should be characterized via /-NMR to confirm regioselectivity and LC-MS/HPLC for purity assessment. For example, brominated intermediates exhibit distinct shifts in the aromatic region (δ 7.5–8.5 ppm) and mass fragments corresponding to Br isotopes .
Q. How can researchers validate the structural integrity of this compound?
Combined spectroscopic techniques are critical:
- NMR : Aromatic protons (quinolone and pyridyl) appear as multiplets between δ 6.5–8.5 ppm. The absence of a singlet near δ 10 ppm confirms the lactam (quinolone) structure .
- HRMS : Exact mass should match the molecular formula (e.g., , expected [M+H] = 231.0895) .
- X-ray crystallography : Resolves ambiguities in substituent positioning, particularly for the pyridyl group’s orientation relative to the quinolone ring .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-Glo) to measure IC values. The pyridyl group may enhance binding to hydrophobic enzyme pockets .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Include a positive control (e.g., doxorubicin) and validate results across ≥3 replicates .
Advanced Research Questions
Q. How can synthetic yields be improved for multi-step routes involving halogenation and coupling?
- Solvent optimization : Replace acetic acid with DMF or THF for bromination to reduce side-product formation .
- Catalyst screening : Test Pd catalysts (e.g., Pd(PPh) vs. PdCl) for Suzuki-Miyaura coupling. PdCl(dppf) often improves pyridyl coupling efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for steps like cyclization or deprotection .
Q. How can molecular docking studies guide the design of this compound derivatives with enhanced kinase inhibition?
- Target selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, VEGFR) using databases like PDB or KLIFS.
- Docking protocols : Use AutoDock Vina with Lamarckian GA. The pyridyl group’s nitrogen may form hydrogen bonds with Lys/Arg residues, while the quinolone ring π-stacks with Phe/Tyr . Validate with MD simulations (≥100 ns) to assess binding stability .
Q. How to resolve contradictions in reported IC50_{50}50 values across different studies?
- Assay standardization : Ensure consistent ATP concentrations (e.g., 10 μM vs. 100 μM) and incubation times.
- Compound purity : Re-test batches with ≥98% purity (HPLC) to exclude impurities affecting activity .
- Cell line authentication : Use STR profiling to confirm genetic stability, as mutations (e.g., p53 status) alter drug response .
Q. What strategies optimize bioavailability without compromising target affinity?
- Prodrug design : Introduce phosphate esters at the quinolone’s 2-position to enhance solubility. Hydrolysis in vivo regenerates the active form .
- Lipinski compliance : Reduce logP (<5) by substituting the pyridyl group with polar moieties (e.g., morpholine), maintaining topological polar surface area (TPSA) >60 Ų .
Q. How to address regioselectivity challenges in electrophilic substitution reactions?
- Directing groups : Install a temporary nitro group at the 8-position to direct bromination to the 6-position. Remove via catalytic hydrogenation post-coupling .
- DFT calculations : Predict electrophilic attack sites using Gaussian09 at the B3LYP/6-31G* level. Electron-rich regions (MEP maps) correlate with substitution sites .
Q. What analytical methods differentiate polymorphic forms of this compound?
Q. How to evaluate metabolic stability in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
